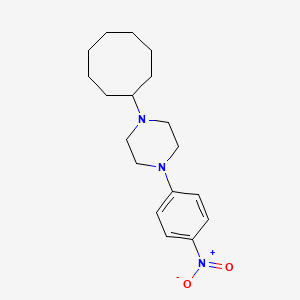![molecular formula C11H23NO2 B3852726 2,2'-[(4-methylcyclohexyl)imino]diethanol](/img/structure/B3852726.png)
2,2'-[(4-methylcyclohexyl)imino]diethanol
Overview
Description
2,2'-[(4-methylcyclohexyl)imino]diethanol, also known as MCI-202, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of imidazolines and has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential future applications.
Mechanism of Action
The mechanism of action of 2,2'-[(4-methylcyclohexyl)imino]diethanol is not fully understood, but it is believed to work by forming a protective layer on the surface of the metal, which prevents the corrosive agents from reaching the metal surface. This layer is formed by the adsorption of 2,2'-[(4-methylcyclohexyl)imino]diethanol molecules on the metal surface.
Biochemical and Physiological Effects:
2,2'-[(4-methylcyclohexyl)imino]diethanol has also been studied for its potential biochemical and physiological effects. It has been found to have antioxidant properties and has been shown to protect against oxidative stress-induced damage in various cell types. Additionally, 2,2'-[(4-methylcyclohexyl)imino]diethanol has been found to have anti-inflammatory properties and has been shown to reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2,2'-[(4-methylcyclohexyl)imino]diethanol in lab experiments is its low toxicity and high stability. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using 2,2'-[(4-methylcyclohexyl)imino]diethanol is that it is not very soluble in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several potential future directions for research involving 2,2'-[(4-methylcyclohexyl)imino]diethanol. One area of interest is its potential use as a drug delivery system. 2,2'-[(4-methylcyclohexyl)imino]diethanol has been shown to have good biocompatibility and could potentially be used to deliver drugs to specific target cells or tissues. Another potential application is in the development of new corrosion inhibitors for use in the oil and gas industry. 2,2'-[(4-methylcyclohexyl)imino]diethanol has shown excellent inhibitory properties and could potentially be modified to improve its performance even further.
In conclusion, 2,2'-[(4-methylcyclohexyl)imino]diethanol is a unique chemical compound that has shown promising results in various scientific applications. Its potential as a corrosion inhibitor and its antioxidant and anti-inflammatory properties make it a valuable tool for researchers in a variety of fields. With continued research, 2,2'-[(4-methylcyclohexyl)imino]diethanol could have even more exciting applications in the future.
Scientific Research Applications
2,2'-[(4-methylcyclohexyl)imino]diethanol has been extensively studied for its potential use in various scientific applications. One of the most promising areas of research is its use as a corrosion inhibitor in the oil and gas industry. 2,2'-[(4-methylcyclohexyl)imino]diethanol has shown excellent inhibitory properties against both acidic and alkaline corrosion and has been found to be more effective than traditional inhibitors.
properties
IUPAC Name |
2-[2-hydroxyethyl-(4-methylcyclohexyl)amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-10-2-4-11(5-3-10)12(6-8-13)7-9-14/h10-11,13-14H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTFZHWHKZOKKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N(CCO)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-Hydroxyethyl-(4-methylcyclohexyl)amino]ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[1-(3-methyl-2-buten-1-yl)-4-piperidinyl]-N-(3-methylphenyl)propanamide](/img/structure/B3852647.png)

![3-[(3-pyridin-2-ylisoxazol-5-yl)methyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3852657.png)
![1-[cyclohexyl(methyl)amino]-3-(3-{[methyl(2-pyridinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B3852666.png)
![1-(diethylamino)-3-(2-methoxy-5-{[(1-phenylcyclopropyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B3852672.png)
![1-(2,3-difluorobenzyl)-3-hydroxy-3-{[4-(hydroxymethyl)-1-piperidinyl]methyl}-2-piperidinone](/img/structure/B3852677.png)

![1-[1-(4-fluoro-3-methoxybenzyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3852694.png)
![1-(4-{3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-4-oxobutyl)-2-piperidinone](/img/structure/B3852695.png)

![(3S*,4S*)-4-[methyl(6-quinolinylmethyl)amino]-1-(phenylsulfonyl)-3-pyrrolidinol](/img/structure/B3852703.png)
![ethyl 4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinecarboxylate oxalate](/img/structure/B3852705.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(4-bromophenyl)-4-piperidinol](/img/structure/B3852707.png)
